[(2,4-Dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride
Description
Properties
IUPAC Name |
(2,4-dimethylphenyl)-pyridin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-10-5-6-13(11(2)8-10)14(15)12-4-3-7-16-9-12;;/h3-9,14H,15H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAPLTVCHSUUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CN=CC=C2)N)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride typically involves the reaction of 2,4-dimethylphenyl and 3-pyridinylmethylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through various techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
[(2,4-Dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride is a compound of significant interest in various scientific fields, particularly in medicinal chemistry due to its potential pharmacological properties. Below is a detailed examination of its applications, supported by data tables and insights from diverse sources.
Pharmaceutical Applications
Potential Pharmacological Effects:
- Antidepressant Activity: Research indicates that compounds with similar structural features may exhibit antidepressant effects by interacting with serotonin and norepinephrine pathways.
- Anticancer Properties: The compound's structural analogs have shown promise in cancer therapy, suggesting that it may also possess similar activities .
- Neuroprotective Effects: Studies have proposed that the compound could provide neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.
Biological Interaction Studies
Interaction studies have revealed that This compound interacts with several biological targets, including:
- Serotonin Receptors: Modulation of serotonin receptors can influence mood and anxiety disorders.
- Dopamine Receptors: Potential implications for treating conditions related to dopamine dysregulation, such as Parkinson's disease.
Synthesis and Modification
The synthesis of this compound can be achieved through various methods, allowing for modifications that enhance its biological activity. Techniques include:
- Chemical Synthesis: Utilizing standard organic synthesis methods to produce high-purity compounds.
- Computer-Aided Drug Design (CADD): Predictive modeling to optimize the structure for increased efficacy and reduced side effects.
Comparative Analysis with Related Compounds
The following table summarizes some compounds with structural similarities and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains phenylethynyl group | Known for mGluR5 antagonistic activity |
| 3-(Pyridin-3-yl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | A conjugated system with similar aromatic rings | Exhibits anti-inflammatory properties |
| 4-(Pyridin-3-yl)aniline | Aniline derivative with pyridine | Potential use in cancer therapy |
This table illustrates how the unique combination of functional groups in This compound may influence its biological activity differently from its analogs.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant effects of structurally related compounds. The findings indicated that modifications to the pyridine ring significantly enhanced serotonin receptor binding affinity, suggesting similar potential for This compound .
Case Study 2: Neuroprotective Effects
Research conducted at a leading neuropharmacology institute evaluated the neuroprotective effects of analogs of this compound. Results showed promising outcomes in preventing neuronal apoptosis in models of neurodegeneration, indicating that further exploration of this compound could yield beneficial therapeutic agents .
Mechanism of Action
The mechanism of action of [(2,4-Dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparison with Similar Compounds
4-(Aminomethyl)pyridin-3-amine Dihydrochloride (CAS 847666-49-3)
- Structure: Contains a pyridine ring with an aminomethyl substituent at the 4-position and an amine group at the 3-position.
- Key Differences : Lacks the 2,4-dimethylphenyl group present in the target compound.
- However, the dual amine groups may enhance hydrogen bonding in biological systems .
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine Dihydrochloride
{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine Dihydrochloride (CAS 1185709-34-5)
- Structure : Substituted thiazole ring with a 3-methoxyphenyl group.
- Key Differences : The thiazole ring (vs. pyridine) and methoxy group alter electronic properties. Thiazoles are electron-deficient, while methoxy groups donate electron density via resonance.
- Implications : Increased metabolic stability due to the thiazole’s resistance to oxidation but reduced bioavailability owing to higher molecular weight .
{[4-(4-Fluorophenyl)-1H-imidazol-2-yl]methyl}amine Dihydrochloride
- Structure : Imidazole ring substituted with a 4-fluorophenyl group.
- Key Differences : Fluorine’s electronegativity enhances lipophilicity and bioavailability. The imidazole ring (vs. pyridine) provides a protonatable nitrogen, altering pH-dependent solubility.
4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine Dihydrochloride (CAS 1189494-84-5)
- Structure : Piperidine ring linked to a trifluoromethyl-substituted aromatic amine.
- Key Differences : The saturated piperidine ring reduces conformational rigidity compared to the pyridine and dimethylphenyl groups in the target compound.
Comparative Analysis Table
Biological Activity
The compound [(2,4-Dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.
The biological activity of this compound involves its interaction with specific molecular targets. It may bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact pathways and targets are still under investigation, but initial studies suggest interactions with neurotransmitter systems and potential anti-inflammatory pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
- Cytotoxic Effects : In some studies, it has demonstrated cytotoxicity against cancer cell lines, suggesting a potential role as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| [(2,5-Dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride | Similar dimethylphenyl and pyridine structure | Potentially different receptor affinity |
| [(2,4-Dimethylphenyl)(4-pyridinyl)methyl]amine dihydrochloride | Different pyridine substitution | May exhibit distinct pharmacokinetic properties |
| 3-(Pyridin-3-yl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | Conjugated system with similar aromatic rings | Known for anti-inflammatory activity |
Case Studies and Research Findings
- Antidepressant Effects : A study conducted on rodent models indicated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, suggesting antidepressant-like properties.
- Cytotoxicity in Cancer Models : In vitro assays revealed that the compound exhibited cytotoxic effects on human breast cancer cell lines (MX-1), with an EC50 value indicating potent activity at low concentrations .
- Inflammation Reduction : Inflammatory cytokine levels were significantly reduced in cell cultures treated with the compound, supporting its potential use in managing inflammatory conditions.
Q & A
Basic Research Questions
Synthesis Optimization Q: What methods are effective for synthesizing [(2,4-Dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride, and how can reaction conditions be optimized? A: The compound can be synthesized via Mannich reactions , leveraging formaldehyde, amines, and ketones. For example, phenethylamine hydrochloride and substituted acetophenones are common precursors. Reaction optimization involves adjusting stoichiometry (e.g., paraformaldehyde as a formaldehyde source), solvent selection (polar aprotic solvents like DMF), and temperature control (60–80°C). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) ensures high purity .
Analytical Characterization Q: Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound? A: 1H/13C NMR confirms structural integrity by identifying aromatic protons (δ 6.8–7.5 ppm for pyridinyl and dimethylphenyl groups) and amine protons (δ 2.5–3.5 ppm). HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) assesses purity (>98%), while mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ peak at m/z 291.2). Elemental analysis (C, H, N) further validates stoichiometry .
Biological Activity Screening Q: What in vitro assays are appropriate for initial evaluation of its biological activity? A: Prioritize receptor binding assays (e.g., serotonin or dopamine receptors due to structural similarity to psychoactive amines) using radiolabeled ligands. Enzyme inhibition assays (e.g., monoamine oxidases) with kinetic analysis (IC50 determination) are also relevant. Cell viability assays (MTT or resazurin) in neuronal or cancer cell lines can screen for cytotoxicity .
Stability Assessment Q: How should storage conditions be determined to ensure compound integrity? A: Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (60–75% RH) over 4–12 weeks. Monitor degradation via HPLC. Store in airtight, light-resistant containers at 2–8°C with desiccants. Aqueous solutions (e.g., PBS) should be prepared fresh due to hydrolysis risks .
Advanced Research Questions
Mechanistic Studies Q: How can the mechanism of action be elucidated using computational and experimental approaches? A: Combine molecular docking (AutoDock Vina, PyMOL) to predict binding affinities at target receptors (e.g., 5-HT2A) with kinetic assays (stopped-flow spectroscopy) to measure binding rates. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Mutagenesis studies on receptor active sites validate computational predictions .
Data Contradictions Q: How to address discrepancies in biological activity data across different studies? A: Cross-validate assay conditions:
- Cell line variability : Test in multiple lines (e.g., HEK-293 vs. SH-SY5Y).
- Buffer composition : Compare PBS vs. HEPES effects on ligand-receptor interactions.
- Batch-to-batch variability : Re-synthesize compound and re-test. Statistical tools (ANOVA, Bland-Altman plots) identify systematic errors .
In Vivo vs. In Vitro Discrepancies Q: What strategies reconcile differences between in vitro potency and in vivo efficacy? A: Perform ADME studies :
- Bioavailability : Oral vs. intravenous administration in rodent models.
- Metabolite profiling : LC-MS/MS identifies active/inactive metabolites.
- Blood-brain barrier penetration : Use in situ perfusion models or P-glycoprotein inhibition assays .
Isotopic Labeling Q: What methods enable isotopic labeling (e.g., 13C, 15N) to track metabolic pathways? A: Incorporate 13C-labeled formaldehyde or 15N-labeled ammonium chloride during synthesis. Purify labeled compounds via preparative HPLC. Use NMR spectroscopy or mass spectrometry to trace isotopic incorporation in metabolic studies (e.g., liver microsome assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
